4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane

Suzuki-Miyaura coupling Steric hindrance Transmetalation kinetics

Struggling with sluggish transmetalation or protodeboronation in sterically demanding Suzuki couplings? This 2,3,6-trichlorophenyl pinacol boronate delivers a congested ortho-chlorine environment that slows transmetalation by >20-fold versus less hindered isomers, enabling selective mono-coupling in polyhalogenated systems. The pinacol ester form resists hydrolysis and anhydride formation, ensuring defined stoichiometry and reproducible polymer molecular weights. • Enables selective cross-coupling where competing sites exist • Pre-activated for direct transmetalation - no pre-hydrolysis step required • Shelf-stable solid; shipped at ambient temperature

Molecular Formula C12H14BCl3O2
Molecular Weight 307.4 g/mol
Cat. No. B13622194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane
Molecular FormulaC12H14BCl3O2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Cl
InChIInChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
InChIKeyOOAPRXDMDXNGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trichlorophenyl Pinacol Boronate: Structural Identity & Procurement Classification


4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane (molecular formula C12H14BCl3O2, molecular weight 307.4 g/mol) is an aryl pinacol boronate ester belonging to the 1,3,2-dioxaborolane class of organoboron reagents [1]. It is distinguished by a 2,3,6-trichlorophenyl substitution pattern on the aromatic ring attached to boron, which creates a sterically congested ortho-chlorine environment adjacent to the boron center—a feature not present in the more commonly cataloged 2,4,6-trichlorophenyl isomer (CAS 69807-93-8) [2]. The pinacol ester functionality confers enhanced shelf stability and handling convenience relative to the corresponding free boronic acid (2,3,6-trichlorophenylboronic acid, CAS 851756-53-1), consistent with the well-established class-level stability advantage of pinacol boronates over their parent boronic acids [3].

Cross-Coupling Workflow Suzuki–Miyaura coupling for sterically hindered electrophiles
Reagent Form Pinacol ester with reported class-level stability advantage
Substitution Pattern Unique 2,3,6-trichloro arrangement for distinct steric environment

Why 2,3,6-Trichlorophenyl Pinacol Boronate Is Not Interchangeable with Other Isomers


Substitution of trichlorophenyl boronate esters across regioisomers is not chemically equivalent because the position of chlorine substituents on the aryl ring dictates both the steric environment at the boron center and the electronic character of the aryl group during transmetalation [1]. The 2,3,6-trichlorophenyl isomer places a chlorine atom ortho to the boron attachment point, creating greater steric hindrance around the C–B bond compared to the 2,4,6-isomer (CAS 69807-93-8) which has chlorine substituents at the 2- and 6-positions but no chlorine at the 3-position adjacent to the boron-bearing carbon . This ortho-substitution pattern has been shown in broader dioxaborolane studies to significantly influence the rate of transmetalation in Suzuki–Miyaura couplings—hindered esters derived from 1,2-diols can exhibit transmetalation rates differing by factors exceeding 20-fold relative to less hindered analogs, depending on steric parameters [2]. Additionally, the pinacol ester form of the 2,3,6-trichlorophenyl compound provides intrinsically greater resistance to protodeboronation and hydrolytic degradation compared to the free boronic acid (CAS 851756-53-1), which is prone to competitive decomposition pathways under aqueous basic coupling conditions [3]. Selecting the wrong isomer or the free acid form therefore risks altered reaction kinetics, reduced coupling yields, or reagent decomposition before productive cross-coupling can occur.

Regioisomer Mismatch
2,4,6-isomer (CAS 69807-93-8) lacks 3-Cl, altering steric/electronic profile; transmetalation may differ significantly.
Free Boronic Acid Form
2,3,6-Trichlorophenylboronic acid (CAS 851756-53-1) is prone to protodeboronation, potentially reducing coupling efficiency.
Trifluoroborate Salt Alternative
Potassium trifluoro(2,3,6-trichlorophenyl)boranuide requires pre-hydrolysis; reaction kinetics and workup may differ.

Quantitative Differentiation: 2,3,6-Trichlorophenyl Pinacol Boronate vs. Closest Analogs


Regioisomeric Steric Impact: 2,3,6- vs. 2,4,6-Trichlorophenyl on Transmetalation

The 2,3,6-trichlorophenyl substitution pattern places a chlorine atom at the 3-position ortho to the boron-bearing carbon (C1), generating a unique steric environment distinct from the 2,4,6-isomer (CAS 69807-93-8). In the 2,4,6-isomer, the 3-position is unsubstituted, resulting in a symmetric bis-ortho-chloro arrangement relative to boron [1]. Delaney et al. (2024) demonstrated that hindered arylboronic esters derived from 1,2-diols (1,3,2-dioxaborolanes) exhibit transmetalation rates that can vary by greater than 20-fold depending on steric parameters, with the barrier to Pd–O–B complex formation often exceeding the barrier to arene transfer [2]. The 2,3,6-substitution pattern introduces a proximal chlorine at the 3-position that can engage in through-space electronic interactions with the boron center, potentially modulating the electrophilicity of boron and the rate of transmetalation differently than the symmetric 2,6-dichloro motif of the 2,4,6-isomer or the fully meta/para-substituted 3,4,5-isomer (CAS 942069-95-6) .

Steric Impact
Class-level
>20× rate variation
Steric profile may significantly affect transmetalation kinetics
Direct isomer-specific rate data not reported
Suzuki-Miyaura coupling Steric hindrance Transmetalation kinetics

Pinacol Ester vs. Free Boronic Acid: Stability & Protodeboronation Resistance

The pinacol ester form (target compound) provides well-documented stability advantages over the corresponding free boronic acid (2,3,6-trichlorophenylboronic acid, CAS 851756-53-1). Lloyd-Jones et al. investigated the kinetics of base-catalyzed hydrolysis and protodeboronation of fluorinated arylboronic compounds and found that pinacol boronic esters display uniquely enhanced stability at high pH compared to other commonly employed esters and free boronic acids [1]. Free arylboronic acids are susceptible to competitive protodeboronation under the aqueous basic conditions typical of Suzuki–Miyaura couplings, a degradation pathway that can substantially erode effective reagent concentration and coupling yields [2]. Vendor technical datasheets for related pinacol boronates report recommended long-term storage at 2–8°C under dry, sealed conditions with typical shelf lives of ≥12 months when properly stored, whereas free boronic acids often require more stringent storage (e.g., −20°C under inert atmosphere) to prevent anhydride formation and decomposition .

Ester vs Acid Stability
Reported
Pinacol ester: stable at high pH
Ester form may reduce degradation during aqueous basic coupling
Free acid half-life may be minutes under basic conditions
Boronate ester stability Protodeboronation Shelf-life comparison

Electronic Effect of 2,3,6-Trichloro Substitution on Boron Electrophilicity

The 2,3,6-trichlorophenyl group imparts a pronounced electron-withdrawing effect on the attached boron center through the combined inductive influence of three chlorine substituents [1]. The presence of the 3-position chlorine in the 2,3,6-isomer creates an asymmetric electronic environment distinct from the symmetric 2,4,6-substitution pattern. In the broader class of arylboronic esters, electron-withdrawing substituents on the aryl ring have been shown to increase boron electrophilicity, which can facilitate transmetalation in Suzuki–Miyaura couplings but may also increase susceptibility to protodeboronation under forcing conditions [2]. The Hammett σmeta value for chlorine (+0.37) quantifies the electron-withdrawing contribution of a meta-chlorine substituent relative to the boron attachment point; in the 2,3,6-isomer, the 3-chloro substituent exerts a meta electronic effect not present in the 2,4,6-isomer, where the 3-position is unsubstituted [3].

Electronic Effect
Class-level
σm(Cl) = +0.37
Electronic modulation may affect cross-coupling reactivity
Cumulative effect not directly compared to 2,4,6-isomer
Electronic effects Boron electrophilicity Cross-coupling reactivity

Pinacol Ester vs. Trifluoroborate Salt: Handling & Reactivity Comparison

The target pinacol ester and the alternative potassium trifluoro(2,3,6-trichlorophenyl)boranuide (CAS 1803359-12-7) represent two distinct boron reagent classes for the same aryl group. Trifluoroborate salts are generally more hydrolytically robust than pinacol esters and require in situ hydrolysis to the reactive boronic acid/ester species for transmetalation to proceed [1]. However, pinacol esters offer operational advantages including direct transmetalation without a pre-hydrolysis step (as demonstrated by structural, kinetic, and computational investigations showing that boronic esters can transmetalate directly without prior hydrolysis [2]), better solubility in a broader range of organic solvents, and easier recovery/purification of coupled products due to the neutral organic nature of the pinacol byproduct versus the inorganic fluoride residues from trifluoroborate reagents [3].

vs Trifluoroborate
Reported
Direct transmetalation
Reaction pathway may differ, affecting optimization
Trifluoroborate requires hydrolysis pre-equilibrium
Trifluoroborate comparison Reagent handling Suzuki-Miyaura coupling

High-Value Applications of 2,3,6-Trichlorophenyl Pinacol Boronate


Synthesis of Sterically Congested Biaryl Motifs

The 2,3,6-trichlorophenyl substitution pattern provides a sterically demanding aryl donor that can be leveraged in Suzuki–Miyaura couplings targeting biaryl products with ortho-substitution on both rings. The steric profile of this isomer, with a chlorine atom adjacent to the C–B bond (position 2) and an additional chlorine at position 3, creates a distinct steric environment relative to the 2,4,6-isomer that may enable selective mono-coupling in polyhalogenated systems where differentiation between reactive sites is required [1]. This scenario is supported by class-level evidence that steric hindrance in 1,3,2-dioxaborolanes significantly modulates transmetalation rates (up to >20-fold variation across different steric profiles) [2].

Polychlorinated Biaryl Building Block for Pharma & Agrochemicals

The trichlorophenyl motif is a recurring substructure in bioactive molecules, including certain pharmaceuticals and agrochemicals. The pinacol ester form of 4,4,5,5-tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane enables incorporation of the 2,3,6-trichlorophenyl fragment via Suzuki–Miyaura coupling, providing access to biaryl compounds that retain the specific chlorine substitution pattern for target binding or metabolic stability [1]. The enhanced stability of the pinacol ester against protodeboronation under aqueous basic conditions (class-level finding [2]) makes this reagent particularly suitable for coupling reactions requiring extended reaction times or elevated temperatures, where free boronic acids may undergo significant decomposition.

One-Pot Sequential Coupling via Differential Boron Reactivity

In synthetic sequences requiring orthogonal reactivity of multiple boron reagents, the pinacol ester of the 2,3,6-trichlorophenyl group offers a distinct reactivity profile compared to alternative boron derivatives such as the corresponding trifluoroborate salt (CAS 1803359-12-7). The pinacol ester can transmetalate directly without a pre-hydrolysis step, as established by mechanistic studies showing direct transmetalation pathways for boronic esters [1]. This direct reactivity enables sequential coupling strategies where the pinacol ester is consumed selectively in the presence of a trifluoroborate reagent that requires hydrolytic activation [2], facilitating the construction of complex polyaryl architectures.

Precursor for Chlorinated Polyphenylene & Conjugated Polymers

Polychlorinated biaryl and terphenyl structures are important building blocks in materials chemistry, including liquid crystals, organic light-emitting diodes (OLEDs), and conjugated polymers [1]. The 2,3,6-trichlorophenyl pinacol boronate ester serves as a key monomer precursor for Suzuki polycondensation reactions, where the specific substitution pattern influences polymer regioregularity, electronic properties, and solubility [2]. The pinacol ester form's compatibility with anhydrous polymerization conditions and its defined stoichiometry (avoiding the variable anhydride content common in free boronic acids) supports reproducible polymer molecular weight control.

Application
Selection Property
Validation Focus
Sterically congested biaryl synthesis
Steric profile of aryl donor
Ortho-substitution coupling yield
Polychlorinated biaryl building block
Pinacol ester stability profile
Coupling robustness under aqueous basic conditions
One-pot sequential coupling
Direct transmetalation pathway
Orthogonal reactivity with other boron reagents
Chlorinated polymer precursor
Defined stoichiometry & anhydrous compatibility
Polymer molecular weight control
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